pKa Comparison: Increased Acidity of the Aniline Moiety in the Sulfinyl Derivative
The electron-withdrawing nature of the methylsulfinyl group significantly impacts the basicity of the adjacent aniline nitrogen. While direct experimental pKa data for 4-(methylsulfinyl)aniline is limited to a predicted value, this allows for a class-level comparison. The predicted pKa of 2.73±0.10 for 4-(methylsulfinyl)aniline is substantially lower than the experimentally determined pKa of unsubstituted aniline (4.63) [1]. This indicates that at physiological or near-neutral pH, 4-(methylsulfinyl)aniline will exist in a greater proportion of its unprotonated, neutral form compared to aniline.
| Evidence Dimension | Acidity of Anilinium Ion (pKa) |
|---|---|
| Target Compound Data | 2.73 ± 0.10 (Predicted) |
| Comparator Or Baseline | Unsubstituted aniline (4.63, Experimental) |
| Quantified Difference | ΔpKa = -1.90 (more acidic) |
| Conditions | Predicted vs. experimental aqueous pKa values |
Why This Matters
This altered ionization state can significantly affect the compound's solubility, permeability, and interaction with biological targets, making it a distinct entity for lead optimization in medicinal chemistry.
- [1] PubChem. (n.d.). Aniline (Compound). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Aniline View Source
